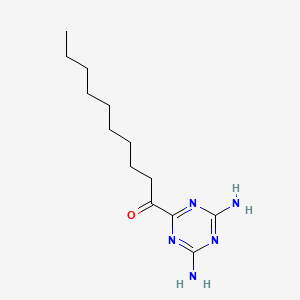
1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one is an organic compound characterized by the presence of a triazine ring substituted with amino groups and a decanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one typically involves multi-step reactions. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino groups in the triazine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-energy materials and as a component in solid propellants.
Mechanism of Action
The mechanism of action of 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one involves its interaction with specific molecular targets and pathways. The amino groups in the triazine ring can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s effects are mediated through these interactions, which can modulate biological processes such as enzyme activity and cellular signaling .
Comparison with Similar Compounds
1-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine: This compound shares a similar triazine ring structure but differs in the substituents attached to the ring.
2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: Another triazine derivative with different functional groups and applications.
Uniqueness: 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one is unique due to its specific combination of a triazine ring with a decanone chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C13H23N5O |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-(4,6-diamino-1,3,5-triazin-2-yl)decan-1-one |
InChI |
InChI=1S/C13H23N5O/c1-2-3-4-5-6-7-8-9-10(19)11-16-12(14)18-13(15)17-11/h2-9H2,1H3,(H4,14,15,16,17,18) |
InChI Key |
DAIHABXMPQUPMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


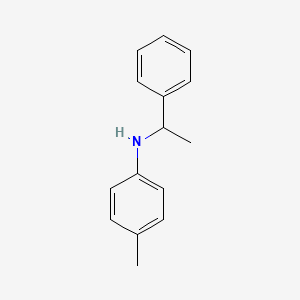
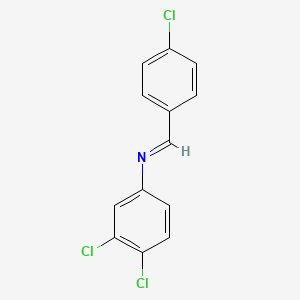

![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15077137.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)
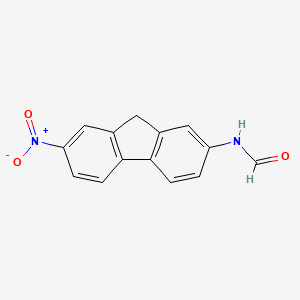

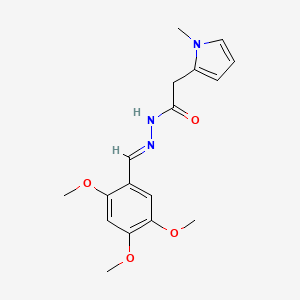
amino]-](/img/structure/B15077175.png)
![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)


![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
